molecular formula C9H20O3 B14714514 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol CAS No. 18733-05-6

3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol

Cat. No.: B14714514
CAS No.: 18733-05-6
M. Wt: 176.25 g/mol
InChI Key: XDBVUAKSGMWTOQ-UHFFFAOYSA-N
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Description

3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-ethylpentane-1,5-diol

    Reagent: Ethylene oxide

    Catalyst: Sodium hydroxide (NaOH)

    Solvent: Water or an organic solvent like tetrahydrofuran (THF)

    Reaction Conditions: The reaction is carried out at a temperature of 50-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: Formation of 3-ethyl-3-(2-oxoethyl)pentane-1,5-dione or 3-ethyl-3-(2-carboxyethyl)pentane-1,5-diol.

    Reduction: Formation of 3-ethyl-3-(2-hydroxyethyl)pentane or 3-ethylpentane-1,5-diol.

    Substitution: Formation of 3-ethyl-3-(2-chloroethyl)pentane-1,5-diol or 3-ethyl-3-(2-aminoethyl)pentane-1,5-diol.

Scientific Research Applications

3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)pentane-1,5-diol: Similar structure but lacks the ethyl group at the third carbon.

    3-Ethylpentane-1,5-diol: Similar structure but lacks the hydroxyethyl group.

    1,5-Pentanediol: A simpler diol with a straight-chain structure.

Uniqueness

3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is unique due to the presence of both an ethyl group and a hydroxyethyl group, which confer distinct chemical and physical properties

Properties

CAS No.

18733-05-6

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

3-ethyl-3-(2-hydroxyethyl)pentane-1,5-diol

InChI

InChI=1S/C9H20O3/c1-2-9(3-6-10,4-7-11)5-8-12/h10-12H,2-8H2,1H3

InChI Key

XDBVUAKSGMWTOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)(CCO)CCO

Origin of Product

United States

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